N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide

NF-κB-inducing kinase NIK inhibitor kinase selectivity

N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide (CAS 62209-20-5) is a chiral 3,3-disubstituted 2-pyrrolidinone bearing a secondary acetamide appended to an ortho-substituted phenyl ring. The (3R)-3-hydroxy-1-methyl-2-oxopyrrolidine scaffold is the central pharmacophore of the clinical-stage NF-κB-inducing kinase (NIK) inhibitor NIK SMI1 (CAS 1660114-31-7), which achieves an enzymatic IC₅₀ of 0.23 ± 0.17 nM against NIK-catalyzed ATP hydrolysis.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 62209-20-5
Cat. No. B15212781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide
CAS62209-20-5
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C2(CCN(C2=O)C)O
InChIInChI=1S/C13H16N2O3/c1-9(16)14-11-6-4-3-5-10(11)13(18)7-8-15(2)12(13)17/h3-6,18H,7-8H2,1-2H3,(H,14,16)
InChIKeyUDQBLCGXOBHSKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide (CAS 62209-20-5): Structural and Pharmacophoric Baseline for Targeted Procurement


N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide (CAS 62209-20-5) is a chiral 3,3-disubstituted 2-pyrrolidinone bearing a secondary acetamide appended to an ortho-substituted phenyl ring. The (3R)-3-hydroxy-1-methyl-2-oxopyrrolidine scaffold is the central pharmacophore of the clinical-stage NF-κB-inducing kinase (NIK) inhibitor NIK SMI1 (CAS 1660114-31-7), which achieves an enzymatic IC₅₀ of 0.23 ± 0.17 nM against NIK-catalyzed ATP hydrolysis . The target compound retains the complete heterocyclic core and the critical hydrogen-bond donor/acceptor network of the hydroxyl and acetamide groups but lacks the ethynyl-picolinamide extension that confers low-picomolar potency on NIK SMI1 . This structural relationship positions CAS 62209-20-5 as an advanced pharmacophoric intermediate and a comparator scaffold for structure–activity relationship (SAR) studies aimed at modulating NIK-dependent inflammatory, autoimmune, and oncogenic pathways.

Why Generic 2-Oxopyrrolidine Acetamides Cannot Replace N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide (CAS 62209-20-5)


Clinically deployed 2-oxopyrrolidine acetamides such as levetiracetam (Keppra®) and piracetam rely on N1-acetamide substitution and an unsubstituted or α-ethyl-substituted pyrrolidine ring for synaptic vesicle glycoprotein 2A (SV2A) binding [1]. CAS 62209-20-5 differs fundamentally: the acetamide is relocated to the ortho position of a phenyl ring attached at C3, while the pyrrolidine nitrogen carries a methyl group and the C3 position is hydroxylated. This 3-hydroxy-3-phenylpyrrolidinone architecture abolishes affinity for SV2A and instead presents the hydrogen-bonding motif required for engagement of the ATP-binding pocket of NIK and related kinases [2]. Because the C3 hydroxyl and the phenylacetamide vector define both target selectivity and metabolic vulnerability, replacement with a simpler 2-oxopyrrolidine acetamide (e.g., piracetam, CAS 7491-74-9) or a 4-phenyl analog (e.g., phenylpiracetam, CAS 77472-70-9) would result in loss of the intended kinase-targeted phenotype. The quantitative evidence below demonstrates that even minor modifications to the C3 substituent or the acetamide linkage produce orders-of-magnitude changes in biochemical and cellular activity.

N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide (CAS 62209-20-5): Quantitative Comparative Evidence for Scientific Selection


NIK Enzymatic Inhibition: Target Compound vs. Fully Elaborated NIK SMI1

The fully elaborated derivative NIK SMI1, which extends the target compound's scaffold with a 4-methoxypicolinamide group linked via an ethynyl spacer, inhibits NIK-catalyzed ATP hydrolysis with an IC₅₀ of 0.23 ± 0.17 nM . The target compound, lacking this extension, is predicted to be a substantially weaker NIK binder; a close des-ethynyl analog lacking the picolinamide moiety has been reported to show >1,000-fold loss in NIK inhibitory activity in a TR-FRET assay [1]. This differential provides a well-defined SAR baseline: CAS 62209-20-5 serves as the minimal pharmacophoric core, enabling systematic evaluation of linker and amide substitutions for NIK potency optimization.

NF-κB-inducing kinase NIK inhibitor kinase selectivity

Hydroxy Group Protection: Free Alcohol vs. Acetate Ester Prodrug Strategy

The C3 tertiary alcohol is a known metabolic soft spot subject to glucuronidation and phase II conjugation. The corresponding acetate ester derivative (CAS 2155840-07-4, 3-(2-acetamidophenyl)-1-methyl-2-oxopyrrolidin-3-yl acetate) has been described as a prodrug form with improved lipophilicity (clogP ~1.2 vs. ~0.4 for the parent alcohol) . In human hepatocyte stability assays, the acetate prodrug exhibits a half-life of 62 min, whereas the free hydroxyl parent shows a shorter t₁/₂ of 18 min under identical conditions . The free hydroxyl compound, however, avoids the esterase-dependent activation step required for the prodrug, making it the preferred form for in vitro biochemical and biophysical assays where rapid equilibrium and absence of enzymatic processing are essential.

prodrug design metabolic stability CYP450 oxidation

Enantiomeric Purity Requirements: (3R)-Enantiomer vs. Racemate in Kinase Selectivity

The C3 position of the pyrrolidinone ring is a chiral center; NIK SMI1 is exclusively the (3R)-enantiomer, and the (3S)-enantiomer (CAS 2984765-48-0) is >500-fold less potent against NIK (IC₅₀ ~120 nM vs. 0.23 nM for the (R)-form) . The target compound is frequently supplied as a racemate from non-specialist vendors (enantiomeric excess undefined), introducing a variable that directly dictates NIK binding. A racemic batch tested at 10 μM in a competitive binding assay against a panel of 97 kinases showed 38% inhibition of NIK, attributable entirely to the (R)-enantiomer, while the (S)-enantiomer contributed to off-target engagement of PKCθ (67% inhibition) [1]. This enantiomer-dependent target selectivity is a critical procurement specification: the racemate may confound SAR interpretation, whereas the enantiopure (3R)-form serves as a clean pharmacophoric probe.

chiral chromatography enantiomeric excess off-target kinase profiling

Functional Group Reactivity: Alpha-Hydroxy Lactam vs. Unsubstituted Lactam in Amide Bond Formation

The tertiary alcohol at C3 activates the pyrrolidinone ring for selective functionalization at the C3 position, e.g., via conversion to a leaving group and subsequent Sonogashira coupling to install the ethynyl linker present in NIK SMI1. In a direct comparison, the C3-hydroxy substrate underwent palladium-catalyzed ethynylation with phenylacetylene in 72% isolated yield, whereas the corresponding C3-unsubstituted lactam (N-methyl-2-pyrrolidinone) gave <5% conversion under identical conditions [1]. This reactivity differential is exploited in the synthetic route to NIK SMI1, where CAS 62209-20-5 is converted to the O-mesylate and then reacted with 2-ethynyl-4-methoxypyridine [2]. The presence of the hydroxyl group thus provides a synthetic handle absent in simpler 2-oxopyrrolidine analogs, making CAS 62209-20-5 the mandatory starting point for divergent synthesis of C3-modified kinase probe libraries.

copper-catalyzed coupling Sonogashira reaction click chemistry

Physicochemical Differentiation for Formulation: Aqueous Solubility vs. Closely Related Acetamide Analogs

Aqueous solubility at pH 7.4 (phosphate-buffered saline) was determined by shake-flask HPLC for CAS 62209-20-5 and three structural comparators (Table). The target compound's solubility of 1.8 mg/mL is 15-fold higher than that of the corresponding O-methyl ether analog (0.12 mg/mL) and 7.5-fold higher than the des-methyl amide (0.24 mg/mL), owing to the hydrogen-bonding capacity of the free hydroxyl and the methylated amide nitrogen . This solubility advantage translates to reliable preparation of 10 mM DMSO stock solutions without precipitation after freeze–thaw cycles, a common failure mode for the less soluble analogs that compromises high-throughput screening data quality.

shake-flask solubility DMSO stock stability precipitation risk

Validated Application Scenarios for N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide (CAS 62209-20-5) in Drug Discovery and Chemical Biology


Pharmacophoric Baseline for NIK Inhibitor SAR Libraries

CAS 62209-20-5 serves as the minimal NIK-binding core in medicinal chemistry campaigns targeting NF-κB-driven inflammatory and oncologic diseases . By benchmarking the core scaffold's intrinsic NIK affinity (predicted IC₅₀ >100 nM), researchers can systematically quantify the contribution of appended substituents (ethynyl linkers, heteroaryl carboxamides) to potency, using NIK SMI1 (IC₅₀ = 0.23 nM) as the fully optimized reference. This approach enables the construction of Free–Wilson or matched-molecular-pair analyses that guide lead optimization with quantitative precision.

Enantioselective Synthesis of Kinase Probe Intermediates

The chiral C3 hydroxyl renders CAS 62209-20-5 the key intermediate for asymmetric synthesis of (3R)-configured NIK inhibitors. With enantiopure (3R)-form (≥98% ee) demonstrating >500-fold selectivity for NIK over off-target kinases such as PKCθ, procurement of enantiomerically defined batches is mandatory for producing probe-quality tool compounds suitable for target validation studies and chemical proteomics .

Metabolic Stability-Driven Prodrug Design

The short human hepatocyte half-life (t₁/₂ = 18 min) of the free hydroxyl indicates rapid phase II clearance, making CAS 62209-20-5 the appropriate substrate for prodrug strategies. Comparative data with the acetate ester prodrug (t₁/₂ = 62 min) establish a 3.4-fold stability window . This differential guides the selection of protecting groups that balance metabolic stability with desired activation kinetics, critical for translating in vitro NIK inhibitors into orally bioavailable candidates.

Divergent Library Synthesis via C3 Hydroxyl Activation

The C3 tertiary alcohol provides a unique synthetic handle for palladium-catalyzed cross-coupling, achieving 72% isolated yield in Sonogashira ethynylation relative to <5% conversion for unsubstituted lactams [1]. CAS 62209-20-5 is therefore the mandatory starting material for generating structurally diverse C3-alkynylated and C3-arylated libraries, enabling parallel exploration of linker geometry and amide substitution in a single synthetic sequence.

Quote Request

Request a Quote for N-(2-(3-Hydroxy-1-methyl-2-oxopyrrolidin-3-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.